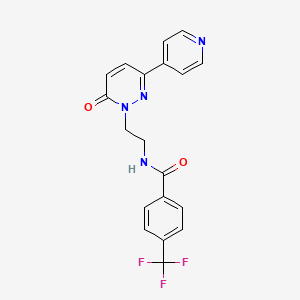

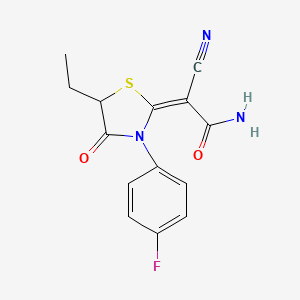

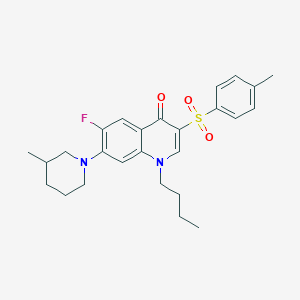

![molecular formula C18H25N5O4S2 B2486653 1-(1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034373-76-5](/img/structure/B2486653.png)

1-(1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar heterocyclic compounds typically involves multistep reactions, starting from readily available sulfamides or amino acids and proceeding through cyclization, sulfonylation, and alkylation steps. For instance, Gazieva et al. (2008) describe the synthesis of derivatives of 5(3H)-oxotetrahydro-1H-imidazo[4,5-c][1,2,5]thiadiazole 2,2-dioxide by reacting sulfamides with dihydroxyimidazolidin-2-ones under both ambient and high pressure conditions, showcasing the complexity and versatility of synthetic routes for similar compounds (Gazieva et al., 2008).

Molecular Structure Analysis

The molecular structure of related compounds often reveals a combination of several heterocyclic frameworks, which are confirmed through techniques like X-ray diffraction. These structures exhibit diverse bonding patterns and geometrical configurations, providing insights into the molecular architecture and potential reactivity paths (Gazieva et al., 2008).

Scientific Research Applications

Synthesis and Biological Activity

Compounds with similar structures, such as imidazo[1,2-a]pyridines and thiadiazole derivatives, have been synthesized and studied for their potential biological activities. For example, imidazo[1,2-a]pyridines have been explored as antiulcer agents due to their cytoprotective properties in ethanol and HCl models, although they did not display significant antisecretory activity in gastric fistula rat models (Starrett et al., 1989).

Chemical Synthesis Techniques

Research has also focused on the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions, resulting in compounds like 2-(4-chlorobenzyl)-5-(1H-imidazol-4-yl)-2,3,3a,4,5,7a-hexahydrobenzo[d]isothiazole 1,1-dioxide, a histamine H3 receptor antagonist (Greig et al., 2001).

Potential Anticancer Applications

Additionally, some derivatives have been evaluated for their anticancer potential. Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, for instance, have been synthesized and assessed as anticancer agents, with some compounds showing promising activity relative to doxorubicin (Rehman et al., 2018).

Carbonic Anhydrase Inhibition

Sulfonamides incorporating various moieties have been investigated as inhibitors of carbonic anhydrases, showing low nanomolar activity against certain human isoforms. This suggests potential applications in designing inhibitors for specific enzymatic targets (Alafeefy et al., 2015).

Chemical Structure and Properties

The structural and chemical properties of related compounds, such as the synthesis of sulfo analogs of tetrahydroimidazo[4,5-d]imidazole-2,5-(1H,3H)diones, contribute to our understanding of how such molecules might be used in various research applications (Gazieva et al., 2008).

Mechanism of Action

Target of Action

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various targets due to their broad range of chemical and biological properties . The specific interaction of this compound with its targets would depend on the structural features of the compound and the nature of the target.

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways would depend on the specific targets of the compound and their role in cellular processes.

Result of Action

Imidazole derivatives are known to have a wide range of effects at the molecular and cellular level due to their diverse biological activities .

properties

IUPAC Name |

3-[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O4S2/c1-4-21-13-18(19-14(21)2)28(24,25)22-11-9-15(10-12-22)23-17-8-6-5-7-16(17)20(3)29(23,26)27/h5-8,13,15H,4,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLMKZZPDMUPNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1C)S(=O)(=O)N2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

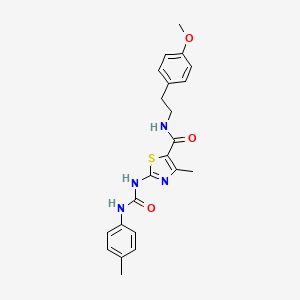

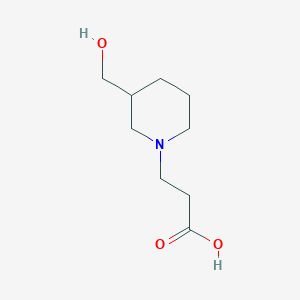

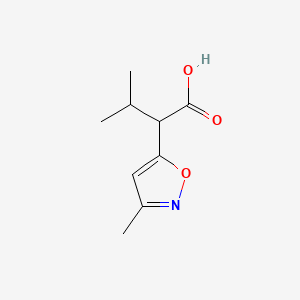

![2-[[3-Cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid ethyl ester](/img/structure/B2486570.png)

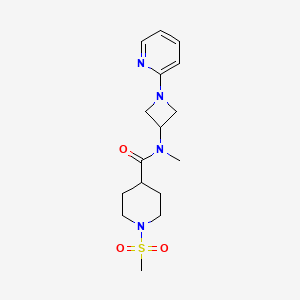

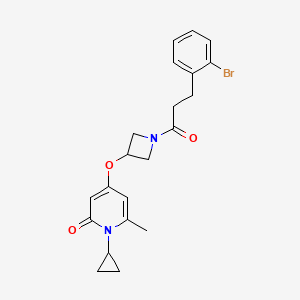

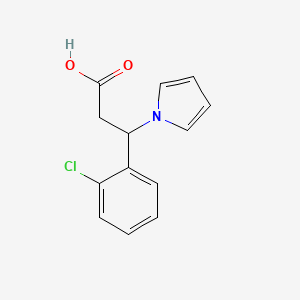

![Methyl 3-(4-cyano-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2486579.png)

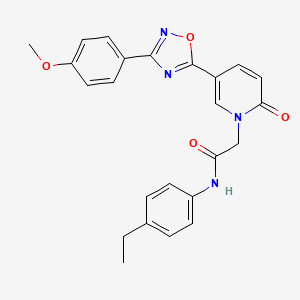

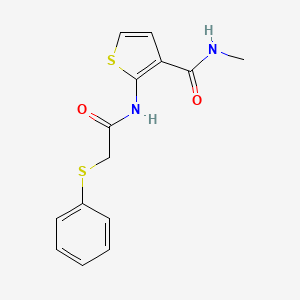

![(Z)-2-Cyano-3-[4-[[2-(2,4-dichlorophenyl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2486592.png)